Potent Inhibition of PRMT4 and PRMT6 Compared to Other Known Inhibitors
6-Methyl-2-propyl-4(3H)-pyrimidinone demonstrates potent inhibition of both PRMT6 (IC50 = 48 nM) and PRMT4 (IC50 = 41 nM) in biochemical assays . This dual activity profile is distinct from other PRMT inhibitors. For instance, SGC2085 is a potent and selective inhibitor of CARM1 (PRMT4) with an IC50 of 50 nM but is a much weaker inhibitor of PRMT6 with an IC50 of 5.2 µM . GSK3368715, a type I PRMT inhibitor, shows high potency for PRMT6 (IC50 = 5.7 nM) but is significantly less potent against PRMT4 (IC50 = 1148 nM) . In contrast, this compound exhibits balanced, nanomolar activity against both PRMT4 and PRMT6 .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 48 nM (PRMT6), 41 nM (PRMT4) |
| Comparator Or Baseline | SGC2085: 50 nM (PRMT4), 5200 nM (PRMT6). GSK3368715: 5.7 nM (PRMT6), 1148 nM (PRMT4). |
| Quantified Difference | PRMT6/PRMT4 potency ratio: Target ≈ 1.2; SGC2085 ≈ 0.01; GSK3368715 ≈ 0.005 |
| Conditions | Biochemical enzyme inhibition assay using human full-length PRMT6 (1-375) and PRMT4 (1-608) expressed in baculovirus/293F cells . |
Why This Matters
This balanced dual inhibition profile makes it a valuable chemical probe for studying the overlapping roles of PRMT4 and PRMT6 in disease models, distinguishing it from more selective tool compounds.
- [1] BindingDB. (n.d.). BDBM50194729 CHEMBL3948358. Retrieved April 17, 2026. View Source
- [2] Probes & Drugs Portal. (2025). SGC2085 (PD048245, GLFOFXKMALJTCZ-HNNXBMFYSA-N). Retrieved April 17, 2026. View Source
